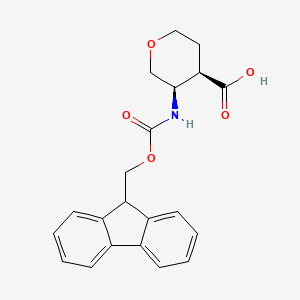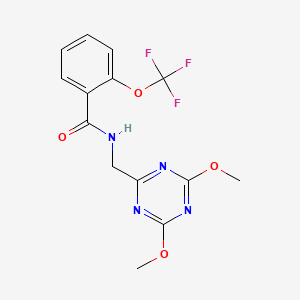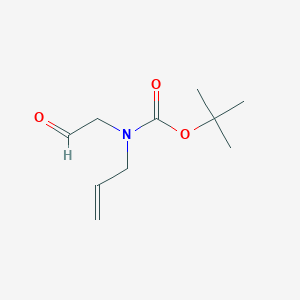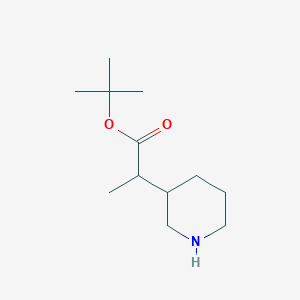![molecular formula C13H18O3 B2402037 [3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol CAS No. 20061-24-9](/img/structure/B2402037.png)
[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol” is a chemical compound with the CAS Number: 20061-24-9 . It has a molecular weight of 222.28 . The IUPAC name for this compound is (3-(benzyloxy)cyclobutane-1,1-diyl)dimethanol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H18O3/c14-9-13(10-15)6-12(7-13)16-8-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 222.28 . More specific physical and chemical properties are not available in the sources I have access to.Applications De Recherche Scientifique
Synthesis and Characterization
The hetero bicyclic compound 5-(hydroxymethyl)-1,2-diphenyl-3,7-dioxa-8-aza-bicyclo [3.2.octan-2-ol, synthesized from a reaction involving benzil and tris (hydroxymethyl) aminomethane in methanol, showcases the application of similar compounds in the preparation of zinc nanoparticles. This compound was used as a reducing and stabilizing agent, demonstrating the potential of [3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol derivatives in material science (Pushpanathan & Kumar, 2014).
Catalytic Applications
The tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand illustrates the catalytic potential of similar compounds. This specific ligand, synthesized through a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition, forms a stable complex with CuCl and catalyzes the Huisgen 1,3-dipolar cycloaddition, underlining the versatility of benzyloxy compounds in organic synthesis (Ozcubukcu et al., 2009).
Molecular Structure and Reactivity
In a study focusing on the template effects of alkali and alkaline earth cations, the significant catalytic abilities of different cations were discussed. This research, which dealt with compounds similar to this compound, highlights the importance of molecular structure and reactivity in the formation of macrocyclic polydentate ligands (Ercolani, Mandolini, & Masci, 1981).
Green Chemistry and Synthesis
Photo-reorganization of specific compounds in methanol under UV light led to the formation of angular pentacyclic compounds, demonstrating an environmentally friendly synthesis method. This study suggests that compounds with benzyloxy groups, similar to this compound, can be used in green chemistry applications (Dalal et al., 2017).
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, this compound-like compounds are used in the synthesis of precursors for carbocyclic nucleosides. The stereocontrolled synthesis of such compounds demonstrates their utility in creating complex molecular architectures necessary for drug development (Chang et al., 1994).
Photochemistry
The photochemistry of 1-alkoxy- and 1-(benzyloxy)-9,10-anthraquinones in methanol, which are structurally related to this compound, shows a delta-hydrogen atom abstraction process. This study contributes to the understanding of photochemical reactions involving benzyloxy compounds (Blankespoor et al., 1991).
Propriétés
IUPAC Name |
[1-(hydroxymethyl)-3-phenylmethoxycyclobutyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-9-13(10-15)6-12(7-13)16-8-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZDQYKCAUMHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)CO)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2401955.png)
![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/no-structure.png)
![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide](/img/structure/B2401957.png)
![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)


![5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine](/img/structure/B2401965.png)
![Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2401967.png)
![N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2401968.png)

![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine](/img/structure/B2401973.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2401976.png)
